N-(2-Aminophenyl)-2-benzylbenzamide
Description
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-benzylbenzamide |
InChI |
InChI=1S/C20H18N2O/c21-18-12-6-7-13-19(18)22-20(23)17-11-5-4-10-16(17)14-15-8-2-1-3-9-15/h1-13H,14,21H2,(H,22,23) |
InChI Key |
DBDHJNLFQIVJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
In a representative procedure, 2-benzylbenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding 2-benzylbenzoyl chloride as a pale-yellow oil.
Amide Bond Formation
The acid chloride is dissolved in DCM and added dropwise to a solution of 2-aminophenylamine (10 mmol) and triethylamine (12 mmol) at 0°C. After stirring for 12 hours at room temperature, the mixture is washed with aqueous HCl (1M) and purified via column chromatography (ethyl acetate/hexane, 1:1), achieving a 78% yield.
Key Data:
Reductive Amination and Sequential Functionalization
For substrates requiring regioselective benzylation, a multi-step strategy is employed. This method, adapted from antitrypanosomal agent syntheses, involves:
Benzylation of 2-Nitrobenzoic Acid
2-Nitrobenzoic acid (10 mmol) is treated with benzyl bromide (12 mmol) and potassium carbonate (15 mmol) in DMF at 80°C for 6 hours. The product, 2-benzylnitrobenzene, is isolated in 92% yield after extraction with ethyl acetate.
Nitro Group Reduction
The nitro group is reduced using hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol. After 4 hours, 2-benzylaniline is obtained in 89% yield.
Amide Coupling
The aniline intermediate is reacted with 2-benzoylbenzoic acid using PPh₃-I₂ as a coupling agent. In a typical protocol, PPh₃ (1.2 equiv) and I₂ (1.2 equiv) are added to DCM at 0°C, followed by 2-benzoylbenzoic acid (1.0 equiv) and 2-benzylaniline (1.0 equiv). Triethylamine (2.0 equiv) is introduced, and the mixture is stirred for 10 minutes at room temperature. Purification by silica gel chromatography affords N-(2-aminophenyl)-2-benzylbenzamide in 95% yield.
Optimization Note:
- Order of reagent addition impacts yield: Introducing the amine after PPh₃-I₂ activation minimizes side reactions.
One-Pot Tandem Reactions
A patent-derived method utilizes a tandem halogenation-reduction sequence to streamline synthesis:
Halogenation of N-(2-Hydroxyethyl) Precursor
N-(2-Hydroxyethyl)-2-benzylbenzamide (10 mmol) is treated with PCl₃ (12 mmol) in toluene at 75°C for 30 minutes, forming N-(2-chloroethyl)-2-benzylbenzamide in 83% yield.
Borohydride Reduction
The chlorinated intermediate is reduced with sodium borohydride (1.5 equiv) in dichloroethane at 86°C. Acetic acid (0.5 equiv) is added to stabilize the reaction, yielding N-(2-aminoethyl)-2-benzylbenzamide. Acidic workup and column chromatography provide the final product in 65% overall yield.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) confirms single-spot homogeneity (Rf = 0.43). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows >98% purity.
Challenges and Mitigation Strategies
- Steric Hindrance: The ortho-benzyl group impedes amidation. Using bulky bases (e.g., DIPEA) improves coupling efficiency.
- Amine Oxidation: Conducting reactions under nitrogen atmosphere prevents oxidation of the 2-aminophenyl group.
- Byproduct Formation: Excess PPh₃-I₂ generates triphenylphosphine oxide, necessitating thorough washing with hexane.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-Aminophenyl)-2-benzylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an HDAC inhibitor, which can modulate gene expression and has implications in cancer therapy.
Medicine: Investigated for its antiproliferative and antifibrotic activities, making it a candidate for the treatment of cancer and fibrotic diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2-benzylbenzamide primarily involves the inhibition of HDAC enzymes. By binding to the active site of HDACs, the compound prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of N-(2-aminophenyl)-benzamides is highly dependent on substituent patterns. Key comparisons include:
Key Observations :
- Substituent Position : Para-substituted derivatives (e.g., CI-994, MS-275) often exhibit stronger HDAC inhibition than ortho-substituted analogs due to better alignment with the enzyme’s active site .
- Hydrophobic Groups: The 2-benzyl group in the target compound may enhance membrane permeability but could sterically hinder HDAC binding compared to smaller para-substituents (e.g., acetylaminobenamide in CI-994) .
- Heterocyclic Substituents : Compounds with imidazole or triazine groups (e.g., B2) show superior docking scores (83.7 kcal/mol for B2 vs. 40.4 kcal/mol for MS-275) due to hydrogen bonding with HDAC2 residues (Cys156, His146) .
Comparative Limitations and Opportunities
- Limitations of 2-Benzyl Substitution: Bulkier ortho-substituents may reduce HDAC binding efficiency compared to para-substituted derivatives. Limited data on the target compound’s solubility and pharmacokinetics compared to CI-994 or MS-275 .
- Opportunities for Optimization :
Q & A
Q. What are the common synthetic routes for N-(2-Aminophenyl)-2-benzylbenzamide derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting substituted anilines with N-Boc-2-aminoacetaldehyde under reductive amination conditions (NaCNBH₃ or Na(OAc)₃BH in chloroform) to form intermediates .
- Acylation : Treating the intermediate with benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in dichloromethane with DIPEA as a base .
- Deprotection : Removing the Boc group using HCl in dioxane to yield the final hydrochloride salt .
Example Synthesis Data:
Variations in substituents (e.g., Cl, F, phenyl) on the benzamide or aniline moieties influence reaction efficiency .
Q. How is the crystal structure of this compound derivatives characterized?
Methodological Answer: X-ray crystallography is the primary method. Key steps include:
- Data Collection : Using a Rigaku Spider diffractometer with MoKα radiation (λ = 0.71073 Å) and ω-scans at low temperatures (93 K) to minimize thermal motion .
- Structure Refinement : Solving via direct methods (e.g., SHELXS) and refining with least-squares minimization (R factor < 0.035) .
- Key Parameters : Monoclinic crystal system (space group Cc), with unit cell dimensions (e.g., a = 6.707 Å, b = 25.95 Å) and hydrogen-bonding networks critical for stability .
Advanced Research Questions
Q. How does the substitution pattern on the benzamide ring influence biological activity against Trypanosoma brucei?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) at the 2,4-positions (e.g., compound 2 ) enhance anti-parasitic activity (EC₅₀ < 1 µM) by increasing electrophilicity and target binding .
- Bulky Substituents : Biphenyl groups (e.g., compound 6 ) reduce solubility but improve selectivity by sterically blocking off-target interactions .
- Hydrogen Bonding : Fluorine (F) at the 4-position (compound 14 ) strengthens interactions with T. brucei enzymes via H-bonding with active-site residues .
Data Comparison :
| Compound | Substituents | EC₅₀ (µM) | Selectivity Index (vs. mammalian cells) |
|---|---|---|---|
| 2 | 4-Cl | 0.8 | >100 |
| 6 | 4-Ph | 2.5 | 50 |
| 14 | 3-Cl,4-F | 0.5 | >200 |
Q. What methodological approaches resolve contradictions in biological activity data among structurally similar derivatives?
Methodological Answer: Contradictions arise due to:
- Solubility Differences : Use logP calculations (e.g., ACD/Labs) and experimental validation via HPLC to correlate hydrophobicity with membrane permeability .
- Metabolic Stability : Perform liver microsome assays to identify derivatives prone to rapid degradation (e.g., compound 6 with biphenyl groups shows 50% degradation in 30 min) .
- Target Engagement : Surface plasmon resonance (SPR) or ITC can confirm binding affinities when in vitro activity (EC₅₀) and cellular efficacy diverge .
Q. How can N-(2-Aminophenyl) groups act as directing groups in Pd-catalyzed C-H activation reactions?
Methodological Answer: The N-(2-Aminophenyl) moiety acts as a bidentate directing group (DG) in ortho-C-H arylation:
- Reaction Setup : Use Pd(OAc)₂ (10 mol%), Mn(OAc)₂ as an oxidant, and aryl iodides in DMF at 110°C for 12–24 hours .
- Mechanism : The DG coordinates Pd to the ortho position, enabling selective mono-arylation (e.g., synthesizing urolithin derivatives with >80% regioselectivity) .
- Scope : Tolerates electron-rich (e.g., OMe) and electron-poor (e.g., NO₂) aryl iodides, but steric hindrance from bulky substituents reduces yields .
Q. What in vitro and in vivo evaluations support the HDAC inhibitory activity of this compound derivatives?
Methodological Answer: Key evaluations include:
- Enzyme Assays : HDAC1-3 inhibition (IC₅₀ < 0.1 µM) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
- Cellular Effects : Induction of p21 expression (3-fold increase) and apoptosis (via Annexin V/PI staining) in cancer cell lines .
- In Vivo Efficacy : Oral administration (50 mg/kg/day) reduces tumor volume by 70% in xenograft models, with bioavailability confirmed via LC-MS pharmacokinetic studies .
Data Highlights :
| Parameter | MGCD0103 (Compound 8 ) | Reference |
|---|---|---|
| HDAC1 IC₅₀ | 0.07 µM | |
| Tumor Growth Inhibition (in vivo) | 70% reduction vs. control | |
| Oral Bioavailability | 60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
